1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound characterized by its unique structure, which includes an indene core with an amino group and a chloro substituent. Its molecular formula is and it has a molecular weight of approximately 211.65 g/mol . This compound belongs to the class of indene derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The chemical reactivity of 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid primarily involves nucleophilic substitutions and electrophilic additions due to the presence of the amino and carboxylic acid functional groups. The chloro substituent can participate in substitution reactions, allowing for the formation of various derivatives. Additionally, this compound can undergo decarboxylation under certain conditions, leading to the formation of substituted indenes.
1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid exhibits significant biological activity, particularly as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This receptor plays a crucial role in cellular signaling related to fibrosis and cancer progression. Inhibition of DDR1 by this compound may lead to therapeutic strategies against diseases such as pancreatic cancer and other fibrotic conditions . Furthermore, derivatives of this compound have shown promise in anti-inflammatory activities and as potential chiral auxiliaries in asymmetric synthesis.
The synthesis of 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves several steps:
These methods allow for the efficient production of 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid with high yields.
This compound serves multiple applications in medicinal chemistry and pharmaceutical development:
Interaction studies involving 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid have primarily focused on its binding affinity to DDR1. Research indicates that this compound effectively binds to the kinase domain of DDR1, inhibiting its activity and subsequent signaling pathways associated with collagen-induced epithelial–mesenchymal transition. These interactions highlight its potential as a therapeutic agent targeting fibrotic diseases.
Several compounds share structural similarities with 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Lacks amino group | Exhibits anti-inflammatory activity |
| 5-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | Different amino placement | Shows potential in neuroprotective effects |
| 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Chlorine at position 6 | Displays distinct pharmacological profiles |
| 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | Methoxy group instead of chloro | Known for its enhanced solubility and bioactivity |
These compounds illustrate how variations in substituents can influence biological activity and chemical reactivity while maintaining the core indene structure. The unique combination of an amino group and a chloro substituent in 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid sets it apart from its analogs, particularly in its role as a selective DDR1 inhibitor .